1H-Tetrazole

Description

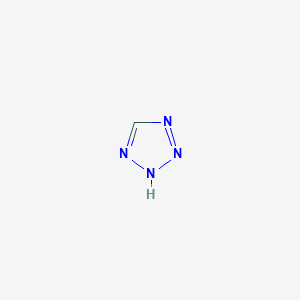

Structure

3D Structure

Properties

IUPAC Name |

2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUGUADJHNHALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075280 | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

288-94-8, 100043-29-6 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D34J7PAT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Heterocyclic Mainstay: A Technical Guide to the Discovery and Historical Synthesis of 1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-tetrazole ring, a cornerstone of modern medicinal chemistry and materials science, possesses a rich and evolving history. This technical guide provides an in-depth exploration of the discovery of this unique heterocyclic system and a detailed examination of the seminal, historical methods for its synthesis. We will delve into the pioneering work of Bladin, the foundational cycloaddition strategies introduced by Hantzsch, and the critical safety and efficiency advancements brought forth by Finnegan. This guide aims to provide not just a historical account but also a deeper understanding of the chemical principles and experimental rationale that shaped the early landscape of tetrazole chemistry, offering valuable context for contemporary synthetic innovation.

The Dawn of Tetrazole Chemistry: Bladin's Serendipitous Discovery (1885)

The journey into the world of tetrazoles began in 1885 with the Swedish chemist J. A. Bladin.[1][2][3][4][5] While investigating the reactions of dicyanophenylhydrazine, he unexpectedly synthesized the first derivative of this novel heterocyclic system.[1][2][3] Bladin's work, while not aimed at the creation of a new ring system, laid the crucial groundwork for all subsequent research in the field.

The Causality Behind the Experiment: A Glimpse into 19th-Century Chemistry

Bladin's choice of starting materials—dicyanophenylhydrazine and nitrous acid—was rooted in the exploratory nature of organic chemistry in the late 19th century. The reaction of hydrazines with nitrous acid was a known method for the formation of azides, and the reactivity of the cyano groups provided a pathway for intramolecular cyclization. It is likely that Bladin was exploring the functional group transformations of dicyanophenylhydrazine, leading to the serendipitous formation of the stable, nitrogen-rich tetrazole ring.

Bladin's Synthesis of a Tetrazole Derivative

The Advent of a Foundational Method: The Hantzsch [3+2] Cycloaddition (1901)

In 1901, Arthur Hantzsch reported a more direct and ultimately more versatile approach to the tetrazole nucleus: the [3+2] cycloaddition of an azide with a nitrile.[1][4] This seminal work established the most fundamental and widely practiced method for tetrazole synthesis to this day. Hantzsch's initial report detailed the synthesis of 5-amino-1H-tetrazole from cyanamide and hydrazoic acid.[4][6]

Mechanistic Underpinnings and Experimental Rationale

Hantzsch's choice of reactants demonstrates a more deliberate approach to the synthesis of the tetrazole ring. The use of hydrazoic acid (HN₃), a simple and potent source of the azide functional group, and a cyano-containing compound (cyanamide) pointed towards a direct cyclization pathway. The underlying principle of this reaction is a 1,3-dipolar cycloaddition, a concept that would be more formally defined later by Rolf Huisgen. The highly reactive and toxic nature of hydrazoic acid, however, was a significant drawback of this early method.[4]

Hantzsch's Synthesis of 5-Amino-1H-tetrazole

Based on historical descriptions, the synthesis of 5-aminotetrazole by Hantzsch involved the direct reaction of cyanamide with hydrazoic acid.[4][6]

Experimental Protocol (Reconstructed from Historical Accounts):

-

Preparation of Hydrazoic Acid Solution: A solution of hydrazoic acid was typically prepared by the acidification of sodium azide. Extreme caution was necessary due to the high toxicity and explosive nature of hydrazoic acid.

-

Reaction: Cyanamide was added to the ethereal or aqueous solution of hydrazoic acid.

-

Reaction Conditions: The reaction mixture was likely stirred at or below room temperature for an extended period to allow for the cycloaddition to proceed.

-

Isolation: The 5-amino-1H-tetrazole product, being a solid, would precipitate from the reaction mixture and could be isolated by filtration.

The workflow for Hantzsch's synthesis can be visualized as follows:

Caption: Hantzsch's synthesis of 5-amino-1H-tetrazole.

A Landmark Improvement in Safety and Practicality: The Finnegan Synthesis (1958)

For nearly six decades, the use of the highly hazardous hydrazoic acid remained a significant barrier to the widespread adoption of the [3+2] cycloaddition for tetrazole synthesis. A major breakthrough occurred in 1958 when William G. Finnegan and his colleagues developed a much safer and more practical method for the synthesis of 5-substituted 1H-tetrazoles.[7] This improved procedure utilized sodium azide and ammonium chloride in a polar aprotic solvent, typically dimethylformamide (DMF), thus avoiding the need to handle free hydrazoic acid.[4]

The Genius of In Situ Reagent Generation

The core innovation of the Finnegan synthesis was the in situ generation of the reactive azide species. Ammonium chloride acts as a mild Brønsted acid, protonating the azide anion from sodium azide to a small extent, thereby facilitating the reaction with the nitrile without the accumulation of dangerous concentrations of hydrazoic acid. The use of a high-boiling polar aprotic solvent like DMF allowed for the reaction to be carried out at elevated temperatures, which accelerated the cycloaddition.

Detailed Experimental Protocol for the Finnegan Synthesis of 5-Phenyl-1H-tetrazole

This protocol is a representative example of the Finnegan method.[8]

Materials:

-

Benzonitrile

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzonitrile (1.0 eq), sodium azide (1.2 eq), and ammonium chloride (1.1 eq).

-

Solvent Addition: Add a sufficient volume of DMF to dissolve the reactants and allow for efficient stirring.

-

Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker of ice water.

-

Precipitation: Acidify the aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the tetrazolate anion and cause the 5-phenyl-1H-tetrazole to precipitate.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold water to remove any remaining inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

The logical flow of the Finnegan synthesis is depicted below:

Caption: Finnegan's improved synthesis of 5-substituted 1H-tetrazoles.

Comparative Analysis of Historical Synthesis Methods

The evolution of tetrazole synthesis from Bladin to Finnegan reflects a significant progression in chemical understanding, safety, and practicality.

| Method | Key Reactants | Catalyst/Conditions | Key Advantages | Key Disadvantages |

| Bladin (1885) | Dicyanophenylhydrazine, Nitrous Acid | In situ generation of nitrous acid | First synthesis of a tetrazole derivative | Limited scope, complex starting material, low yield |

| Hantzsch (1901) | Nitrile, Hydrazoic Acid | Direct reaction | More direct and general than Bladin's method | Use of highly toxic and explosive hydrazoic acid |

| Finnegan (1958) | Nitrile, Sodium Azide, Ammonium Chloride | DMF, Heat | Avoids handling of free hydrazoic acid, broader applicability, improved safety | Requires elevated temperatures and long reaction times |

Conclusion: A Legacy of Innovation

The discovery of this compound by J. A. Bladin and the subsequent development of foundational synthetic methods by pioneers like Arthur Hantzsch and William G. Finnegan have had a profound and lasting impact on the fields of chemistry and drug discovery. The journey from a serendipitous discovery to a safe and practical synthetic route illustrates the core principles of scientific advancement: building upon previous knowledge, addressing limitations, and prioritizing safety and efficiency. The historical methods detailed in this guide not only provide a fascinating glimpse into the evolution of organic synthesis but also serve as a testament to the ingenuity that has established the tetrazole ring as an indispensable tool for scientists and researchers worldwide.

References

- 5-Aminotetrazole. Wikipedia. [Link]

- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

- Tetrazolium Compounds: Synthesis and Applications in Medicine.

- Tetrazoles via Multicomponent Reactions.

- Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen.

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry. [Link]

- Tetrazoles via Multicomponent Reactions. Semantic Scholar. [Link]

- Convergent Three-Component Tetrazole Synthesis. University of Groningen Research Portal. [Link]

- An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society. [Link]

- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. [Link]

- The chemistry of the tetrazoles. ElectronicsAndBooks. [Link]

- Tetrazoles via Multicomponent Reactions.

- Berichte der Deutschen Chemischen. Berichte der Deutschen Chemischen Gesellschaft.

- tetrazole synthesis from a nitrile and azide - labor

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

Tautomerism of 1H-Tetrazole and 2H-Tetrazole in Solution: A Comprehensive Scientific Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrazole ring is a cornerstone of modern medicinal chemistry, prized for its role as a metabolically stable bioisostere of the carboxylic acid group.[1][2][3] This utility, however, is intrinsically linked to a fundamental chemical property: the prototropic tautomerism between its 1H and 2H forms. The position of this equilibrium, which dictates the molecule's physicochemical properties—including pKa, lipophilicity, and hydrogen bonding potential—is exquisitely sensitive to its environment.[1][4] This guide provides a detailed exploration of the 1H- and 2H-tetrazole tautomerism in solution. We will dissect the theoretical underpinnings that predict tautomer stability, present field-proven experimental protocols for quantifying the equilibrium, and synthesize these findings to explain the profound influence of solvent, substituents, and pH. For the drug development professional, this guide offers critical insights into how harnessing an understanding of tautomerism can lead to more rational drug design and the optimization of lead compounds.

The Fundamental Equilibrium: 1H- vs. 2H-Tetrazole

Unsubstituted and 5-substituted tetrazoles primarily exist as two distinct, aromatic tautomers: 1H-tetrazole and 2H-tetrazole.[5][6] A third potential isomer, the non-aromatic 5H-tetrazole, is significantly higher in energy and has not been observed experimentally.[6][7]

The equilibrium between the 1H and 2H forms is the central theme of this guide. A general but powerful observation is that the phase of the material dictates the preferred tautomer.

-

In the gas phase or non-polar solvents , the less polar 2H-tautomer is generally the more stable and predominant form.[5][8][9]

-

In the solid state and in polar solvents , the more polar 1H-tautomer is typically favored.[7][8][9][10]

This phase-dependent preference underscores the critical role of intermolecular forces in stabilizing one form over the other. In solution, where most biological processes and chemical reactions occur, the tautomeric ratio is a dynamic equilibrium influenced by a subtle interplay of factors.

Caption: The fundamental equilibrium between 1H- and 2H-tetrazole tautomers.

Theoretical & Computational Prediction of Tautomer Stability

Before embarking on experimental work, computational chemistry provides an invaluable in silico framework for predicting the intrinsic stability of tautomers. Density Functional Theory (DFT) and high-level ab initio methods are routinely employed to calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of the 1H and 2H forms.[11][12][13]

The causality behind this approach lies in its ability to model the electronic structure of each tautomer in a vacuum (gas phase) or to simulate solvent effects using a Polarizable Continuum Model (PCM).[12][14] These calculations reveal that for the parent tetrazole, the 2H-tautomer is more stable in the gas phase, a finding consistently supported by experimental data.[7][13] Computational studies are particularly powerful for investigating substituent effects, demonstrating how electron-donating or -withdrawing groups can systematically shift the tautomeric preference.[11][15]

Caption: Computational workflow for determining relative tautomer stability.

Experimental Determination of Tautomeric Ratios

While theory provides a predictive foundation, experimental measurement is required to quantify the tautomeric equilibrium in a specific solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and direct method for studying tautomeric equilibria in solution.[9] The distinct electronic environments of the nuclei in the 1H and 2H forms give rise to separate, quantifiable signals in the ¹H, ¹³C, and ¹⁵N NMR spectra.

Causality of Method: The choice of NMR is based on the principle that the tautomers interconvert on a timescale that is often slow relative to the NMR measurement time. This results in distinct sets of resonances for each species, rather than a single, averaged spectrum. The relative integrals of the signals corresponding to each tautomer directly reflect their population ratio in the given solvent and at that temperature. The C5 carbon is a particularly sensitive and reliable probe, as its chemical shift differs significantly between the two forms.[16]

| Nucleus | 1H-Tautomer (Typical δ) | 2H-Tautomer (Typical δ) | Rationale for Difference |

| C5 | More Shielded (~145-155 ppm) | More Deshielded (~160-170 ppm) | The C5 carbon in the 2H-isomer is bonded to a more electronegative sp² nitrogen (N1) and an sp² nitrogen (N3), leading to greater deshielding. |

| CH (of N-CH₂-R) | More Shielded | More Deshielded | Proximity to different nitrogen atoms in the ring leads to distinct electronic environments. |

| ¹⁵N | Complex, distinct shifts for all four nitrogen atoms | Complex, distinct shifts for all four nitrogen atoms | Provides the most unambiguous assignment through HMBC/HSQC correlations to known protons (e.g., C5-H or N-CH₂).[9][16] |

Note: Exact chemical shifts are highly dependent on the substituent and solvent.

-

Sample Preparation: Accurately weigh ~5-10 mg of the 5-substituted tetrazole and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, C₆D₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Scientist's Insight: The choice of solvent is the primary experimental variable. Start with a polar aprotic solvent like DMSO-d₆, where the 1H-tautomer is often favored, to aid in initial signal assignment.

-

-

Instrument Setup: Place the sample in the NMR spectrometer. Lock and shim the instrument to achieve optimal magnetic field homogeneity. Tune the probe for the ¹H frequency.

-

Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Key Parameters: Use a 30° or 45° pulse angle and a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated. This is critical for accurate quantification. A D1 of 10-15 seconds is often a safe starting point.

-

-

Data Processing: Fourier transform the FID, and carefully phase the resulting spectrum. Perform a baseline correction.

-

Signal Identification: Identify distinct signals corresponding to the 1H and 2H tautomers. Often, a proton on a substituent (e.g., the methylene protons in an N-alkyl group) provides well-resolved, non-overlapping signals for each tautomer.

-

Integration and Calculation: Integrate the identified signals for the 1H tautomer (Area₁H) and the 2H tautomer (Area₂H). The molar ratio is calculated as:

-

Ratio (1H:2H) = Area₁H / Area₂H

-

% 1H = [Area₁H / (Area₁H + Area₂H)] * 100

-

Infrared (IR) Spectroscopy

Vibrational spectroscopy offers a complementary method for identifying tautomers, particularly in the solid state or when using matrix isolation techniques to study the gas phase.[10][17]

Causality of Method: The 1H and 2H tautomers have different symmetry and bond arrangements, leading to distinct vibrational fingerprints (stretching, bending modes). By comparing an experimental IR spectrum to spectra predicted from DFT calculations for each pure tautomer, one can identify the bands corresponding to each form and confirm their presence.[17][18] This is especially useful for confirming that the solid state consists of a single tautomer (usually 1H).[10]

Factors Governing the Tautomeric Equilibrium in Solution

The position of the 1H <=> 2H equilibrium is not fixed; it is a finely-tuned balance dictated by the molecule's interaction with its environment.

Solvent Polarity and Hydrogen Bonding

This is the most dominant factor in solution. The 1H-tautomer has a significantly larger dipole moment than the 2H-tautomer. Consequently, polar solvents preferentially stabilize the 1H form, shifting the equilibrium in its favor.[4][8][16]

-

Polar Protic Solvents (e.g., H₂O, CH₃OH): Can act as both H-bond donors and acceptors, strongly solvating and stabilizing the 1H form.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Stabilize the 1H form through strong dipole-dipole interactions. In DMSO, the 1H tautomer is often predominant.[7]

-

Non-Polar Solvents (e.g., CCl₄, C₆H₆): Offer minimal stabilization for the polar 1H form, thus the equilibrium shifts towards the intrinsically more stable (in the gas phase) 2H-tautomer.[8]

| Compound | Solvent | Dimroth-Reichardt Polarity E_T(30) | Tautomer Ratio (1H : 2H) | Reference |

| 4-((5-Isopropyl-1H-tetrazol-1-yl)methyl)morpholine | C₆D₆ | 34.3 | 0 : 100 (Exclusively 2H) | [16] |

| 4-((5-Isopropyl-1H-tetrazol-1-yl)methyl)morpholine | CDCl₃ | 39.1 | 0 : 100 (Exclusively 2H) | [16] |

| 4-((5-Isopropyl-1H-tetrazol-1-yl)methyl)morpholine | Acetone-d₆ | 42.2 | 20 : 80 | [16] |

| 4-((5-Isopropyl-1H-tetrazol-1-yl)methyl)morpholine | CD₃CN | 45.6 | 25 : 75 | [16] |

| 4-((5-Isopropyl-1H-tetrazol-1-yl)methyl)morpholine | DMSO-d₆ | 45.1 | 33 : 67 | [16] |

Substituent Effects

The electronic nature of the substituent at the C5 position modulates the acidity and electron density of the ring, thereby influencing tautomer stability.

-

Electron-Withdrawing Groups (EWGs): Tend to increase the acidity of the N-H proton and can influence the relative stability, though the effect is often secondary to the solvent.

-

Electron-Donating Groups (EDGs): Generally favor the 2H-tautomer in the gas phase.[15]

The interplay between substituent and solvent effects is complex, and computational studies can be particularly insightful for dissecting these contributions.[11][19]

pH and Ionization

The tetrazole N-H proton is acidic, with a pKa for the parent compound of approximately 4.9, similar to that of acetic acid.[8][20] This is a cornerstone of its use as a carboxylic acid bioisostere.[3]

At physiological pH (~7.4), the tetrazole ring will be predominantly deprotonated, existing as the tetrazolate anion. In this anionic form, the concept of 1H/2H tautomerism is moot, as the negative charge is delocalized across the nitrogen system. The tautomeric equilibrium is therefore most relevant in acidic or non-aqueous environments where the neutral form of the molecule exists.

Implications for Drug Design and Development

Understanding and controlling tetrazole tautomerism is not merely an academic exercise; it has profound implications for rational drug design. The two tautomers are distinct chemical entities with different shapes, electronic profiles, and hydrogen bonding capabilities.

-

Receptor Binding: The 1H-tautomer presents one N-H donor and two H-bond acceptor sites (N3, N4). The 2H-tautomer also has one N-H donor but only one primary H-bond acceptor site (N4). This difference can dramatically alter the binding mode and affinity of a drug for its target protein.

-

Lipophilicity (LogP): The more polar 1H-tautomer is less lipophilic than the 2H-tautomer. Shifting the equilibrium can thus be a strategy to modulate a compound's ability to cross cell membranes.

-

pKa Modulation: While the pKa is a property of the overall equilibrium, the intrinsic acidities of the two tautomers are different. Substituents that favor one tautomer can subtly tune the observed pKa of the molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrazoles: A multi-potent motif in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tetrazole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. ijsr.net [ijsr.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. iosrjournals.org [iosrjournals.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Tetrazole using NMR and IR

Abstract

1H-Tetrazole is a foundational heterocyclic compound, serving as a critical structural motif in medicinal chemistry and materials science due to its unique electronic properties and ability to act as a bioisostere for carboxylic acids.[1][2] Accurate and unambiguous structural verification is paramount for quality control, reaction monitoring, and advancing research. This technical guide provides an in-depth exploration of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will delve into the theoretical underpinnings, practical experimental protocols, and the synergistic interpretation of spectral data, offering field-proven insights for researchers, scientists, and drug development professionals.

The Structural Imperative: Why Spectroscopic Analysis of this compound is Critical

The this compound molecule, a five-membered aromatic ring with four nitrogen atoms and one carbon, presents a unique analytical challenge and opportunity.[1] Its structure is deceptively simple, yet its utility is vast. The primary challenge in its characterization lies in the potential for tautomerism, where the proton on the nitrogen can reside on different nitrogen atoms, leading to the 1H and 2H forms.[3][4] While the 1H-tautomer is known to be the predominant form in the crystalline phase and in many common solvents, verifying this is essential.[5] Spectroscopic techniques like NMR and IR provide the necessary tools to confirm not only the core ring structure but also to elucidate the specific tautomeric form present under given conditions.

This guide moves beyond a simple recitation of data, explaining the causality behind the observed spectral features and the rationale for specific experimental choices, thereby providing a robust framework for confident structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Probe

NMR spectroscopy is the cornerstone of molecular structure determination, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁵N) yields a complete and unambiguous structural portrait.

¹H NMR Spectroscopy: Probing the Protons

-

C5-H Proton: The lone proton attached to the carbon of the tetrazole ring typically appears as a sharp singlet significantly downfield. In DMSO-d₆, this signal is observed around 9.45 ppm .[6]

-

Expert Insight (Causality): This pronounced downfield shift (deshielding) is a direct consequence of the aromatic nature of the tetrazole ring. The circulation of π-electrons in the ring generates a magnetic field that opposes the external field in the center but reinforces it on the periphery, where the C5-H proton resides.

-

-

N1-H Proton: The proton on the nitrogen is more variable. Its signal is often broad and can range from ~8.5 to over 17 ppm depending on the solvent, concentration, and temperature.[1][7]

-

Expert Insight (Causality): The broadness and variability of the N-H proton signal are due to two key factors: (1) Hydrogen Bonding: Intermolecular hydrogen bonding between tetrazole molecules broadens the signal. (2) Chemical Exchange: This acidic proton can exchange with trace amounts of water in the solvent or with other exchangeable protons, further contributing to broadening. In highly purified, anhydrous aprotic solvents, the signal becomes sharper.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum of this compound is simple, showing a single resonance for the C5 carbon atom.

-

C5 Carbon: This signal typically appears in the range of ~145 ppm .[1]

-

Expert Insight (Causality): The significant deshielding of the C5 carbon is caused by the cumulative electron-withdrawing effect of the four highly electronegative nitrogen atoms within the aromatic ring.

-

¹⁵N NMR Spectroscopy: The Nitrogen Framework

While ¹H and ¹³C NMR are essential, ¹⁵N NMR offers the most direct and powerful method for probing the nitrogen environment and definitively confirming the 1H-tautomer.[8][9][10] Natural abundance ¹⁵N NMR requires more advanced techniques (like HMBC experiments) or isotopic labeling for efficient detection.

-

Signal Assignment: The four nitrogen atoms are chemically distinct and give rise to four separate signals. Based on experimental and computational studies, the approximate shielding order is N1 > N4 > N2 > N3.[8]

-

Expert Insight (Trustworthiness): The ability to resolve four distinct nitrogen signals is conclusive evidence of the asymmetric 1H-tautomer. Symmetrical structures, like the 2H-tautomer, would produce a simpler ¹⁵N NMR spectrum. Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for assigning these signals by correlating the N-H and C-H protons to their neighboring nitrogen atoms over two or three bonds.[8]

-

Quantitative NMR Data Summary

The following table summarizes typical NMR chemical shifts for this compound.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| ¹H (C5-H) | DMSO-d₆ | ~9.45[6] | Singlet | Deshielded due to aromatic ring current. |

| ¹H (N1-H) | DMSO-d₆ | Variable, often >16[7] | Broad Singlet | Broad due to H-bonding and chemical exchange. |

| ¹³C (C5) | DMSO-d₆ | ~145[1] | - | Deshielded by four electronegative N atoms. |

| ¹⁵N | CDCl₃ | N1: ~-82, N2: ~-97, N3: ~-2, N4: ~-53[8] | - | Four distinct signals confirm the 1H tautomer. |

Diagram: NMR Analysis Workflow

Caption: A standard workflow for the NMR analysis of this compound.

Experimental Protocol: NMR Spectroscopy

This protocol ensures a self-validating system by starting with proper sample preparation and ending with comprehensive data analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) inside a clean, dry vial.[1] Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the instrument onto the deuterium signal of the solvent. This step is crucial as it stabilizes the magnetic field.

-

Shimming: Perform magnetic field shimming (either automated or manual) to maximize the field homogeneity across the sample. A good shim is validated by a sharp, symmetrical solvent peak.

-

¹H NMR Acquisition: Acquire the proton spectrum. A standard acquisition uses a 90° pulse angle with a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8 or 16) should be co-added to achieve an excellent signal-to-noise ratio.[1]

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a significantly larger number of scans is required. Proton decoupling is used to simplify the spectrum to single lines for each carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).[1]

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final frequency-domain spectrum.[1]

-

Analysis: Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H). Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

Infrared (IR) Spectroscopy: Mapping Molecular Vibrations

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR spectroscopy provides clear evidence for the key N-H and C-H bonds, as well as the characteristic vibrations of the tetrazole ring itself.

Interpreting the IR Spectrum of this compound

-

N-H Stretching: A prominent, broad absorption band is typically observed in the 3400-3100 cm⁻¹ region.[1]

-

Expert Insight (Causality): This is the characteristic stretching vibration of the N-H bond. The significant broadening is a hallmark of intermolecular hydrogen bonding, a key feature of solid-state this compound. The presence of this band is strong evidence for the N-H tautomer.

-

-

C-H Stretching: A sharp, weaker absorption is found around 3100-3000 cm⁻¹ .[1] This is assigned to the stretching vibration of the C-H bond on the aromatic ring.

-

Ring Vibrations (C=N and N=N Stretching): The "fingerprint" region below 1700 cm⁻¹ contains a series of moderate to strong absorptions corresponding to the complex stretching and bending vibrations of the tetrazole ring. Key bands are typically observed in the 1640-1400 cm⁻¹ (C=N stretches) and 1400-900 cm⁻¹ (N=N stretches and other ring modes) regions.[1][2]

Quantitative IR Data Summary

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Key Insights |

| N-H Stretch | 3400 - 3100[1] | Strong, Broad | Confirms presence of N-H group; broadening indicates H-bonding. |

| C-H Stretch | 3100 - 3000[1] | Strong | Indicates the aromatic C-H bond. |

| C=N / N=N Stretches | 1640 - 1340[1][2] | Moderate to Strong | Characteristic vibrations of the tetrazole ring structure. |

| Ring Vibrations | 1200 - 900[1][2] | Moderate to Strong | Part of the fingerprint region confirming the heterocyclic core. |

Diagram: FT-IR Analysis Workflow (KBr Pellet)

Caption: Workflow for FT-IR analysis of this compound via the KBr method.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

This protocol is the industry standard for acquiring high-quality IR spectra of solid samples.

-

Preparation: Gently grind 1-2 mg of the this compound sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle.[1] The goal is a fine, homogeneous powder to minimize light scattering.

-

Expert Insight (Causality): KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and acts as an inert matrix. Grinding to a fine powder (particle size < 2 microns) is critical to prevent the Christiansen effect, which can distort peak shapes.[11]

-

-

Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes. A successful press will yield a transparent or translucent pellet.[1]

-

Background Collection: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This step is self-validating; it measures the absorbance of atmospheric CO₂ and water vapor, which the instrument will then subtract from the sample spectrum.

-

Sample Spectrum Acquisition: Place the KBr pellet in the sample holder and record the spectrum. The instrument automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[1]

-

Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups and vibrational modes as detailed in Table 2.

Synergistic Interpretation: A Unified Structural Conclusion

While powerful individually, the true analytical strength lies in the integration of NMR and IR data. This synergistic approach provides a self-validating and comprehensive structural confirmation.

-

IR provides the initial functional group "checklist": The presence of a broad N-H stretch and characteristic ring vibrations quickly confirms the basic structural features.[1]

-

NMR provides the definitive atomic-level map: ¹H and ¹³C NMR confirm the C-H connectivity and the electronic environment of the ring. ¹⁵N NMR provides the ultimate confirmation of the 1H-tautomer by resolving the four unique nitrogen atoms.[8]

Diagram: Integrated Spectroscopic Analysis

Caption: Integration of IR and NMR data for complete structural analysis.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry in practice. By leveraging the complementary strengths of NMR and IR spectroscopy, researchers can achieve unambiguous structural confirmation. IR spectroscopy provides rapid verification of essential functional groups, while a multi-nuclear NMR approach delivers a precise, atomic-level map that confirms atomic connectivity and, crucially, the predominant 1H-tautomeric form. The protocols and insights detailed in this guide provide a robust framework for scientists in pharmaceutical development and chemical research, ensuring the integrity and quality of their work with this vital heterocyclic compound.

References

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted this compound. Scientific Reports.

- Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. CONICET Digital.

- Experimental and GIAO 15N NMR Study of Substituent Effects in 1H-Tetrazoles. ACS Publications.

- Synthesis, Characterization, Biological Evaluation, and Assessment Laser Efficacy for New Derivatives of Tetrazole. Scientific.net.

- Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles. PubMed.

- Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. The Royal Society of Chemistry.

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.

- Synthesis, characterization and biological evaluation of tetrazole derivatives. International Journal of Advanced Chemistry Research.

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Organic Chemistry Research.

- FT-IR spectra of 5-(Isocyanomethyl)-1H-tetrazole. ResearchGate.

- NMR Study of the Tautomeric Behavior of N-(α-Aminoalkyl)tetrazoles. ACS Publications.

- 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). ResearchGate.

- Low temperature matrix-isolation and solid state vibrational spectra of tetrazole. ScienceDirect.

- This compound. NIST WebBook.

- 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5. ResearchGate.

- Sample preparation for FT-IR. University of the West Indies at Mona, Jamaica.

- FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate.

- 1 H-NMR data of the tetrazole compounds. ResearchGate.

- 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines. ACS Publications.

- Sample Preparation for FTIR Analysis. Drawell.

- 1 H NMR spectrum (DMSO-d 6 , 400 MHz) of 1,1′-(1,2-phenylene)bis(1H-1,2,3,4-tetrazole). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Low temperature matrix-isolation and solid state vibrational spectra of tetrazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Tetrazole(288-94-8) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eng.uc.edu [eng.uc.edu]

An In-Depth Technical Guide to ¹H and ¹³C NMR Chemical Shifts of Substituted 1H-Tetrazoles

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts observed in substituted 1H-tetrazoles. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the structural and electronic factors that govern the NMR spectral characteristics of this important heterocyclic scaffold. We will explore the causal relationships between substituent effects and chemical shift variations, present curated data for a range of substituted tetrazoles, and provide a practical, field-proven protocol for NMR sample analysis.

Introduction: The Tetrazole Ring in Modern Chemistry

The 1H-tetrazole moiety is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for carboxylic acids have cemented its importance in drug design. Understanding the nuanced NMR spectral features of substituted tetrazoles is paramount for unambiguous structure elucidation, purity assessment, and for gaining insights into the electronic environment of these molecules, which can be critical for predicting their physicochemical and biological properties.

The Logic of NMR in Tetrazole Characterization: Beyond the Spectrum

NMR spectroscopy is the gold standard for the structural analysis of organic molecules, including tetrazoles. The chemical shift (δ), reported in parts per million (ppm), of a nucleus is exquisitely sensitive to its local electronic environment. For substituted 1H-tetrazoles, the chemical shifts of the C5-proton (in non-substituted at C5) and the C5-carbon are diagnostic and are profoundly influenced by the nature of the substituent at the N1 position and any substituent at the C5 position.

The electron density around a nucleus shields it from the external magnetic field. Electron-donating groups (EDGs) increase this shielding, causing the NMR signal to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the nucleus and shifting its signal to a higher chemical shift (downfield). These effects are transmitted through both inductive (through-bond) and resonance (through-conjugation) mechanisms.

Part 1: ¹H NMR Chemical Shifts of Substituted 1H-Tetrazoles

The proton NMR spectrum of a 1-substituted-1H-tetrazole is characterized by a singlet for the C5-proton, typically appearing in the downfield region of the spectrum. The precise chemical shift of this proton is a sensitive probe of the electronic nature of the substituent at the N1 position.

The Influence of N1-Substituents on the C5-H Chemical Shift

The substituent attached to the N1 position exerts a significant influence on the electron density of the entire tetrazole ring, and consequently on the chemical shift of the C5-proton.

-

Electron-Donating Groups (EDGs) at N1, such as alkyl groups, increase the electron density at the C5 position through an inductive effect. This increased shielding results in an upfield shift of the C5-H signal compared to this compound itself.

-

Electron-Withdrawing Groups (EWGs) at N1, such as aryl groups with electron-withdrawing substituents (e.g., -NO₂, -CN), deshield the C5-proton, causing a downfield shift. This is due to the inductive withdrawal of electron density from the tetrazole ring.

The following diagram illustrates the general trend of the C5-H chemical shift based on the electronic nature of the N1-substituent.

Caption: Effect of N1-substituent on C5-H chemical shift.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of the C5-Proton in 1-Substituted 1H-Tetrazoles.

| N1-Substituent | Solvent | C5-H Chemical Shift (ppm) | Reference |

| Phenyl | CDCl₃ | 8.20 | [1] |

| 4-Methylphenyl | CDCl₃ | 8.17 | [1] |

| 4-Chlorophenyl | CDCl₃ | 8.09 | [1] |

| 3-Chlorophenyl | CDCl₃ | 8.14 | [1] |

| 2-Methylphenyl | CDCl₃ | 8.08 | [1] |

Note: Chemical shifts can vary slightly depending on the concentration and the specific NMR instrument used.

Part 2: ¹³C NMR Chemical Shifts of Substituted 1H-Tetrazoles

The ¹³C NMR spectrum provides complementary information, with the chemical shift of the C5 carbon being particularly informative. Similar to the C5-proton, the C5-carbon's chemical shift is highly dependent on the electronic properties of the substituents on the tetrazole ring.

Substituent Effects on the C5-Carbon Chemical Shift

The trends observed for the C5-carbon chemical shift generally mirror those of the C5-proton, although the magnitude of the shifts can be larger.

-

N1-Substituents: Electron-donating groups at N1 tend to shield the C5-carbon, causing an upfield shift, while electron-withdrawing groups cause a deshielding downfield shift.

-

C5-Substituents: The nature of the group directly attached to the C5 carbon has a pronounced effect on its chemical shift. Aromatic rings, alkyl chains, and heteroatoms will all impart characteristic shifts. The electronic properties of substituents on an aryl ring at the C5 position will further modulate the C5 chemical shift through resonance and inductive effects.

The interplay of substituents at both N1 and C5 positions determines the final chemical shift of the C5 carbon.

Caption: Key determinants of the C5-carbon chemical shift.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of the C5-Carbon in Substituted 1H-Tetrazoles.

| N1-Substituent | C5-Substituent | Solvent | C5-Carbon Chemical Shift (ppm) | Reference |

| Phenyl | H | CDCl₃ | 149.29 (for 1-(4-Bromophenyl)-1H-tetrazole) | [1] |

| 4-Methylphenyl | H | CDCl₃ | 149.77 | [1] |

| 4-Chlorophenyl | H | CDCl₃ | 149.50 | [1] |

| Methyl | Phenyl | - | 160.18 (Calculated) | [2] |

| H | Phenyl | DMSO-d₆ | 155.3 | [3] |

| H | 2-Pyridyl | DMSO-d₆ | 155.2 | [3] |

Note: The chemical shifts are for the carbon atom of the tetrazole ring at position 5.

Part 3: Experimental Protocol for NMR Analysis of a Substituted this compound

This protocol provides a standardized workflow for the acquisition of high-quality ¹H and ¹³C NMR spectra of a novel or known substituted this compound. The self-validating nature of this protocol ensures reproducibility and data integrity.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis of tetrazoles.

Step-by-Step Methodology

-

Compound Purity: Ensure the tetrazole derivative is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by recrystallization or column chromatography.

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ and CDCl₃ are common choices for tetrazole derivatives.[1][4] The choice of solvent can slightly influence chemical shifts.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified tetrazole derivative and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation and Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer:

-

Spectral width: ~16 ppm

-

Acquisition time: ~2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters on a 100 MHz spectrometer:

-

Spectral width: ~250 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Apply baseline correction to ensure a flat baseline.

-

Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Identify the chemical shifts of the tetrazole ring proton and carbon, and all other signals in the molecule.

-

Conclusion

The ¹H and ¹³C NMR chemical shifts of substituted 1H-tetrazoles are powerful diagnostic tools for structural confirmation and for probing the electronic nature of these versatile heterocyclic compounds. A systematic understanding of how substituents influence these chemical shifts, as outlined in this guide, empowers researchers to make informed decisions in the synthesis, characterization, and application of novel tetrazole derivatives. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible NMR data, which is fundamental to advancing research and development in fields where tetrazoles play a critical role.

References

- PubChem. 1-Methyl-5-phenyltetrazole.

- CONICET Digital. Experimental and GIAO 15N NMR Study of Substituent Effects in 1H- Tetrazoles. [Link]

- Aridoss, G., et al. (2012). Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles. The Journal of Organic Chemistry, 77(8), 4152-4155. [Link]

- The Royal Society of Chemistry. Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. [Link]

- Growing Science. Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. [Link]

Sources

A Technical Guide to Quantum Chemical Calculations of 1H-Tetrazole's Electronic Structure

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the theoretical and practical aspects of performing quantum chemical calculations to elucidate the electronic structure of 1H-Tetrazole. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its electronic properties is paramount for rational drug design and the development of novel energetic materials. This document will delve into the causality behind computational choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Significance of this compound: A Molecule of Two Worlds

This compound, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, holds a privileged position in chemical research.[1][2] Its high nitrogen content contributes to its unique physicochemical properties, including metabolic stability and a high enthalpy of formation.[1][3] In the realm of drug development, the tetrazole ring is a well-established bioisostere for the carboxylic acid group, a substitution that can enhance a drug candidate's lipophilicity, metabolic stability, and binding affinity.[1][4][5] This has led to the incorporation of the tetrazole moiety in over 20 FDA-approved drugs for a wide range of therapeutic areas, including antihypertensive and antiviral treatments.[1][2][4]

Beyond its pharmaceutical applications, the nitrogen-rich nature of the tetrazole ring makes it a foundational component in the design of high-energy density materials.[3][6] The large positive heats of formation associated with polyazole compounds like tetrazole are attractive features for energetic materials.[7]

A crucial aspect of tetrazole chemistry is the existence of tautomers, primarily the 1H- and 2H-isomers.[8][9] The relative stability of these tautomers is influenced by their environment, with the 1H-tautomer being predominant in the solid state and in polar solvents, while the 2H-tautomer is favored in the gas phase.[8][10][11] This tautomerism significantly impacts the molecule's electronic properties and reactivity, making computational investigation essential for a comprehensive understanding.

Theoretical Foundations of Electronic Structure Calculations

To accurately model the electronic structure of this compound, a robust theoretical framework is necessary. Quantum chemistry computer programs are instrumental in implementing these methods.[12] The two primary first-principles approaches employed are Hartree-Fock (HF) theory and Density Functional Theory (DFT).

-

Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. However, it neglects electron correlation, which can be a significant limitation for quantitative predictions.

-

Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[13] It is a promising choice for predicting atomic and molecular properties for a variety of systems.[13] Instead of the complex wavefunction, DFT uses the electron density as the fundamental variable, significantly reducing the computational expense. The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional, which approximates the intricate interactions between electrons. For systems like this compound, hybrid functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) have been shown to provide reliable results for geometries and electronic properties.[13][14]

Basis Sets: The Language of Molecular Orbitals

The accuracy of any quantum chemical calculation is also intrinsically linked to the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals.[15][16] Larger basis sets provide a more flexible description of the electron distribution, leading to more accurate results, but at a higher computational cost.

For calculations on azole compounds like this compound, Pople-style basis sets are commonly employed.[15] A typical starting point is the 6-31G* basis set, which is a split-valence basis set with polarization functions on heavy (non-hydrogen) atoms. For more accurate results, diffuse functions (e.g., 6-31+G*) and additional polarization functions (e.g., 6-311++G(d,p)) can be included.[13][17][18][19] Diffuse functions are particularly important for describing anions and systems with significant lone-pair electron density, which is relevant for the nitrogen-rich tetrazole ring.

A Practical Guide to Calculating the Electronic Structure of this compound

This section provides a step-by-step protocol for performing quantum chemical calculations on this compound using a general-purpose quantum chemistry software package like GAMESS (General Atomic and Molecular Electronic Structure System)[20][21][22] or other similar software.[12][23]

Computational Workflow

The following diagram outlines the typical workflow for a comprehensive computational study of this compound's electronic structure.

Caption: Computational workflow for this compound electronic structure analysis.

Step-by-Step Experimental Protocol

Step 1: Building the Initial Structure of this compound

-

Use a molecule builder/editor to construct the this compound molecule.

-

Ensure the correct connectivity of the atoms in the five-membered ring (one carbon and four nitrogen atoms) and the position of the hydrogen atom on the N1 nitrogen.

-

Perform an initial "clean-up" or rudimentary geometry optimization using molecular mechanics to obtain a reasonable starting structure.

Step 2: Geometry Optimization

-

Rationale: The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.[24] This provides the equilibrium bond lengths, bond angles, and dihedral angles.

-

Protocol:

-

Select the desired level of theory, for instance, B3LYP/6-311++G(d,p).

-

Specify a geometry optimization task.

-

The optimization algorithm will iteratively adjust the atomic coordinates to minimize the total energy of the system.

-

The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

-

Step 3: Frequency Analysis

-

Rationale: A frequency calculation should always follow a successful geometry optimization. This serves two primary purposes:

-

Protocol:

-

Use the optimized geometry from the previous step as the input.

-

Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

The output will list the vibrational modes and their corresponding frequencies. The absence of imaginary frequencies confirms a local minimum.

-

Step 4: Calculation of Electronic Properties

-

Rationale: Once a stable geometry is obtained, various electronic properties can be calculated to understand the reactivity and intermolecular interactions of this compound.

-

Protocol:

-

Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. These are typically part of the standard output of a DFT calculation.

-

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.[7][26] It is calculated on the electron density surface.

-

Mulliken Population Analysis: This analysis provides a way to partition the total electron density among the atoms in the molecule, resulting in partial atomic charges. While the absolute values can be basis set dependent, they provide a qualitative picture of the charge distribution.

-

Data Presentation and Analysis

Optimized Geometry of this compound

The following table summarizes the key geometrical parameters of this compound optimized at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-N2 | 1.36 |

| N2-N3 | 1.29 |

| N3-N4 | 1.36 |

| N4-C5 | 1.31 |

| C5-N1 | 1.35 |

| N1-H1 | 1.01 |

| **Bond Angles (°) ** | |

| N2-N1-C5 | 105.0 |

| N1-N2-N3 | 112.0 |

| N2-N3-N4 | 106.0 |

| N3-N4-C5 | 110.0 |

| N4-C5-N1 | 107.0 |

| H1-N1-N2 | 127.5 |

| H1-N1-C5 | 127.5 |

Note: These are representative values and may vary slightly depending on the specific computational software and convergence criteria used.

Key Electronic Properties

The calculated electronic properties provide insights into the reactivity and stability of this compound.

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 8.0 eV |

| Dipole Moment | 4.5 Debye |

Note: These values are illustrative and depend on the level of theory.

Molecular Electrostatic Potential (MEP) Map

The MEP map visually represents the electrostatic potential on the electron density surface.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational insight into a new family of functionalized tetrazole-N-oxides as high-energy density materials - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Tetrazole - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 12. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]

- 13. iosrjournals.org [iosrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pnrjournal.com [pnrjournal.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. gaussian.com [gaussian.com]

- 20. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 21. ChemCompute — Free Computational Chemistry for Undergraduates [chemcompute.org]

- 22. ccs-psi.org [ccs-psi.org]

- 23. Quantum Chemistry Toolbox from RDMChem - Maplesoft [maplesoft.com]

- 24. hpc.lsu.edu [hpc.lsu.edu]

- 25. Low temperature matrix-isolation and solid state vibrational spectra of tetrazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition Pathway of 1H-Tetrazole

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1H-Tetrazole. As a Senior Application Scientist, the following sections synthesize critical technical data with practical, field-proven insights to ensure a thorough understanding of this high-energy heterocyclic compound.

Executive Summary: The Critical Importance of Understanding this compound's Thermal Behavior

This compound, a five-membered heterocyclic compound containing four nitrogen atoms, is a fundamental building block in medicinal chemistry and energetic materials.[1] Its utility as a bioisostere for carboxylic acids has led to its incorporation into numerous pharmaceutical agents, including angiotensin II receptor blockers like losartan.[2] However, the high nitrogen content and endothermic nature of the tetrazole ring also impart significant energetic properties.[3] A thorough understanding of its thermal stability and decomposition mechanisms is paramount for safe handling, process development, and predicting the shelf-life and safety of tetrazole-containing active pharmaceutical ingredients (APIs). This guide will delve into the intrinsic thermal liabilities of this compound, the analytical methodologies to characterize its decomposition, and the complex chemical pathways that govern its breakdown.

Physicochemical Properties and Inherent Hazards

This compound is a white to light-yellow crystalline powder with a melting point of approximately 155-157°C.[4] It is soluble in water and acetonitrile.[4] The primary hazard associated with this compound is its potential for rapid and explosive decomposition when subjected to heat, shock, or friction.[4][5] This is a critical consideration in pharmaceutical manufacturing, where processes such as milling, drying, and granulation can introduce mechanical and thermal stresses.

Key Safety Considerations:

-

Explosive Decomposition: Can explode if heated above its melting point or exposed to shock or friction. The primary hazard is the blast effect from instantaneous explosion.[4][5]

-

Hazardous Decomposition Products: Upon decomposition, it emits toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

-

Incompatibilities: Reacts violently with strong oxidizers and can form shock-sensitive explosive materials with some active metals.[3][5]

Analytical Characterization of Thermal Stability

A multi-technique approach is essential for a comprehensive assessment of the thermal stability of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions.[7] Together, they provide a detailed picture of decomposition onset, energy release, and mass loss.

| Parameter | Typical Value for this compound | Significance |

| Melting Point (DSC) | ~155-157 °C | Endothermic event preceding decomposition. |

| Decomposition Onset (TGA) | > 157 °C | The temperature at which significant mass loss begins. |

| Decomposition Peak (DSC) | Varies with heating rate | Exothermic event indicating the temperature of maximum decomposition rate. |

Experimental Protocol: TGA/DSC Analysis of this compound

Objective: To determine the melting point, decomposition onset temperature, and thermal profile of this compound.

Materials:

-

This compound sample (2-5 mg)

-

TGA/DSC instrument

-

Aluminum or alumina pans

-

Nitrogen gas supply (for inert atmosphere)

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a TGA/DSC pan.

-

Instrument Setup:

-

Place the sample pan and a reference pan in the instrument.

-

Purge the furnace with nitrogen at a constant flow rate (e.g., 20-50 mL/min).[7]

-

-

Thermal Program:

-

Equilibrate the sample at ambient temperature.

-

Heat the sample from ambient to approximately 300 °C at a linear heating rate of 10 °C/min.[7]

-

-

Data Analysis:

Experimental Workflow: Thermal Hazard Assessment

Caption: Workflow for Thermal Analysis of this compound.

The Complex Decomposition Pathway of this compound

The thermal decomposition of this compound is not a single-step event but a complex process involving tautomerism, bond cleavage, and the formation of various intermediates and final products. The decomposition mechanism is highly dependent on factors such as temperature and heating rate.[6][8]

The Role of Tautomerism

This compound exists in equilibrium with its tautomer, 2H-Tetrazole. While the 1H tautomer is predominant in the solid phase and in polar solvents, the 2H form is more stable in the gas phase.[1][9] Theoretical studies suggest that the interconversion between these tautomers, potentially through hydrogen-bonded complexes, plays a crucial role in the overall decomposition mechanism.[9][10]

Temperature-Dependent Decomposition Mechanisms

Experimental evidence points to at least two different decomposition pathways depending on the temperature.[8]

-

Lower Temperature Decomposition: At temperatures closer to the melting point, the decomposition is thought to proceed via the cleavage of the C5-N1 and N3-N4 bonds in the tetrazole ring. This pathway leads to the formation of hydrogen cyanide (HCN) and hydrazoic acid (HN3) as the primary products.[8]

-

Higher Temperature Decomposition: At higher temperatures, multiple fragmentation reactions occur simultaneously. This results in a broader range of decomposition products, including hydrogen cyanide (HCN), ammonia (NH3), methane (CH4), and acetylene (C2H2).[8]

Competing Unimolecular Reactions: N2 vs. HN3 Elimination

Computational studies have provided deeper insight into the initial steps of decomposition. A key finding is that the unimolecular elimination of molecular nitrogen (N2) is predicted to be a dominant pathway over the elimination of hydrazoic acid (HN3).[10] The calculated effective activation energy for thermolysis is approximately 36.2 kcal/mol.[10]

A proposed key intermediate in this decomposition is an N-heterocyclic carbene, which has not been traditionally considered but is predicted to be significant in the thermal decomposition mechanism.[10]

Visualizing the Decomposition Pathways

Caption: Simplified Decomposition Pathways of this compound.

Conclusion and Recommendations for Safe Handling

The thermal decomposition of this compound is a complex process governed by temperature, physical state, and intermolecular interactions. Its potential for explosive decomposition necessitates stringent safety protocols in research and manufacturing settings.

Key Recommendations:

-

Avoid Heat and Ignition Sources: Store this compound in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3][5]

-

Use Non-Sparking Tools: Employ non-sparking tools and ground all equipment to prevent electrostatic discharge.[5]

-